molecular formula C20H29FN2O2 B3815749 1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one

Cat. No.: B3815749
M. Wt: 348.5 g/mol
InChI Key: JNTFYBYUTGWCHW-RBUKOAKNSA-N
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Description

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxypiperidinyl moiety, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one typically involves multiple steps. One common method includes the following steps:

    Preparation of 4-(4-fluorophenyl)-3-hydroxypiperidine: This intermediate can be synthesized by reacting 4-fluorobenzaldehyde with piperidine under suitable conditions.

    Formation of the piperidinyl intermediate: The hydroxypiperidine is then reacted with another piperidine derivative to form the desired piperidinyl intermediate.

    Final coupling reaction: The piperidinyl intermediate is coupled with 2-methylpropan-1-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. The process may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies related to receptor binding and enzyme inhibition.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and hydroxypiperidinyl moiety play crucial roles in binding to receptors or enzymes, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)-3-hydroxypiperidine
  • 4-(4-fluorophenyl)-3-oxopiperidine
  • 4-(4-fluorophenyl)-3-methylpiperidine

Uniqueness

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29FN2O2/c1-14(2)20(25)22-10-7-17(8-11-22)23-12-9-18(19(24)13-23)15-3-5-16(21)6-4-15/h3-6,14,17-19,24H,7-13H2,1-2H3/t18-,19+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFYBYUTGWCHW-RBUKOAKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N2CCC(C(C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCC(CC1)N2CC[C@H]([C@@H](C2)O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one
Reactant of Route 6
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1-[4-[(3S,4S)-4-(4-fluorophenyl)-3-hydroxypiperidin-1-yl]piperidin-1-yl]-2-methylpropan-1-one

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